molecular formula C20H27N5O3 B1667957 (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol CAS No. 1092443-55-4

(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol

Cat. No.: B1667957
CAS No.: 1092443-55-4
M. Wt: 385.5 g/mol
InChI Key: KRIWIRSMQRQYJG-DLBZAZTESA-N
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Description

BS-194 is a potent and selective inhibitor of cyclin-dependent protein kinases (CDKs). It is known for its ability to inhibit CDK2, CDK1, CDK5, CDK7, and CDK9 with varying degrees of potency. This compound has shown significant potential in inhibiting the proliferation of cancer cells, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BS-194 involves the preparation of (2S,3S)-3-[(3-isopropyl-7-(benzylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino]-1,2,4-butanetriol. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of BS-194 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

Chemical Reactions Analysis

Types of Reactions

BS-194 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .

Mechanism of Action

BS-194 exerts its effects by inhibiting the activity of cyclin-dependent protein kinases. The compound binds to the active site of these kinases, preventing their interaction with substrates. This inhibition leads to a reduction in the phosphorylation of key proteins involved in cell cycle progression, ultimately resulting in cell cycle arrest and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

BS-194 is unique in its selectivity and potency as a CDK inhibitor. Similar compounds include:

BS-194 stands out due to its high selectivity for CDK2, CDK1, CDK5, CDK7, and CDK9, making it a valuable tool in targeted cancer research .

Properties

IUPAC Name

(2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWIRSMQRQYJG-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC(CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)N[C@@H](CO)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901109905
Record name (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092443-55-4
Record name (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092443-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Reactant of Route 2
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Reactant of Route 3
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Reactant of Route 4
Reactant of Route 4
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Reactant of Route 5
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Reactant of Route 6
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Customer
Q & A

Q1: What is the primary mechanism of action of BS-194?

A1: BS-194 functions as a selective and potent inhibitor of cyclin-dependent kinases (CDKs) [, ]. Specifically, it demonstrates high affinity for CDK2, CDK1, CDK5, CDK7, and CDK9, with varying IC50 values [, ]. By inhibiting these kinases, BS-194 disrupts cell cycle progression, induces cell cycle arrest in the S and G2/M phases, and impacts transcriptional regulation [, ].

Q2: How does the structure of BS-194 contribute to its selectivity for CDK2 over CDK1?

A2: Molecular dynamics simulations and free energy calculations suggest that the benzylamino group of BS-194 plays a crucial role in its binding selectivity []. Specifically, the leucine residue at position 83 (Leu83) in CDK2 interacts more favorably with BS-194 compared to the corresponding residue in CDK1 []. This difference in interaction strength contributes to the higher affinity of BS-194 for CDK2.

Q3: What are the downstream effects of BS-194 treatment on gene expression in cancer cells?

A3: Gene microarray analysis of HCT116 cells treated with BS-194 revealed significant changes in the expression of genes primarily involved in cell cycle regulation, apoptosis, and transcriptional processes []. This suggests that BS-194's inhibitory effect on CDKs triggers a cascade of downstream effects, impacting various cellular pathways related to cancer cell survival and proliferation.

Q4: What is the pharmacokinetic profile of BS-194?

A4: BS-194 exhibits favorable pharmacokinetic properties, including oral bioavailability []. In mice, it demonstrates an elimination half-life of 178 minutes after oral administration []. This suggests its potential for oral delivery in clinical settings.

Q5: Has BS-194 demonstrated efficacy in preclinical cancer models?

A5: Yes, BS-194 has shown potent antiproliferative activity against a panel of 60 cancer cell lines in vitro []. Additionally, oral administration of BS-194 resulted in significant tumor growth inhibition in xenograft models of MCF7 and HCT116 cells [, ]. These findings highlight its potential as an anticancer therapeutic agent.

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